ent-Thiamphenicol-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

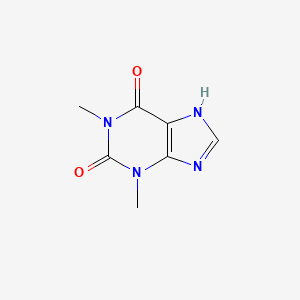

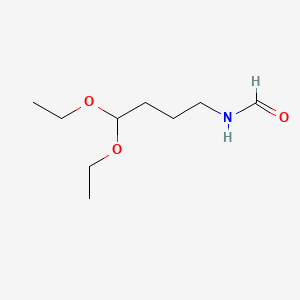

Ent-Thiamphenicol-d3 is a stable isotope labelled compound of Thiamphenicol . Thiamphenicol is an antimicrobial antibiotic .

Synthesis Analysis

The synthesis of ent-Thiamphenicol-d3 involves a six-step process starting from 4-bromobenzaldehyde and DMSO-d6. This process employs microwave-assisted copper-mediated methylthiolation and modified Wulff’s asymmetric aziridination .Molecular Structure Analysis

The molecular formula of ent-Thiamphenicol-d3 is C12H12D3Cl2NO5S . The IUPAC name is 2,2-dichloro-N-[(2R,3R)-1,1,2-trideuterio-1,3-dihydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ent-Thiamphenicol-d3 include copper-mediated methylthiolation and Wulff’s asymmetric aziridination .Physical And Chemical Properties Analysis

The molecular weight of ent-Thiamphenicol-d3 is 359.24 . It has a boiling point of 695.9±55.0 °C at 760 mmHg and a density of 1.5±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Enzymatic and Metabolic Regulation

Thiamphenicol is highlighted in metabolic studies due to its central significance in enzymology and metabolic regulation. The enzymological research spanning over half a century points to thiamphenicol and its derivatives as potential targets for biotechnological and medical applications. This is particularly because of their pivotal role in metabolic networks differing between organisms (mammals, plants, fungi, and bacteria) and states (health vs. disease). Moreover, thiamphenicol derivatives have been discussed in the context of drug design and potential treatments for diseases, emphasizing their importance in metabolic pathways and systemic biological functions (Bunik, Tylicki, & Lukashev, 2013).

Synthesis and Chemical Purity

ent-Thiamphenicol-d3's synthesis process holds significance in scientific research, particularly in ensuring high chemical purity and isotopic enrichment. The method involves a six-step process, starting from specific base compounds and employing techniques like microwave-assisted copper-mediated methylthiolation and modified Wulff’s asymmetric aziridination. This meticulous process results in DL-threo-Thiamphenicol-methyl-d3 with high purity, essential for precise scientific applications (Mei‐Mei Zhang et al., 2020).

Biodegradation and Environmental Impact

The environmental implications of thiamphenicol are also a crucial area of study. Thiamphenicol biodegradation through microalgae has been explored, revealing the compound's potential for environmental purification. For instance, studies show that certain species of Chlorella can adapt to high concentrations of thiamphenicol, leading to biodegradation and removal of the compound from environments, which is particularly relevant in fields like aquaculture and animal husbandry. The research into the biodegradation pathways, involving steps like chlorination, chlorine substitution, dehydration, and hydroxylation, sheds light on the environmental fate and potential treatment strategies for thiamphenicol contamination (Chunfeng Song et al., 2019).

Mecanismo De Acción

Target of Action

ent-Thiamphenicol-d3 is a deuterated compound of Thiamphenicol . Thiamphenicol is a broad-spectrum antimicrobial antibiotic . Its primary target is the 50S ribosomal subunit of bacteria . This subunit is a key component of the bacterial protein synthesis machinery, and its inhibition leads to a bacteriostatic effect .

Mode of Action

Thiamphenicol, and by extension ent-Thiamphenicol-d3, acts by binding to the 50S ribosomal subunit . This binding inhibits protein synthesis within the bacterial cell, leading to a bacteriostatic effect . This means that the compound doesn’t kill the bacteria directly, but it prevents them from growing and reproducing .

Biochemical Pathways

The primary biochemical pathway affected by ent-Thiamphenicol-d3 is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, the compound prevents the proper formation of peptide bonds, which are crucial for the creation of new proteins . This disruption in protein synthesis can affect various downstream cellular processes that rely on these proteins, ultimately leading to the bacteriostatic effect .

Pharmacokinetics

Thiamphenicol, the non-deuterated form, is known to be metabolized in the liver and excreted renally . The half-life of Thiamphenicol is approximately 5 hours

Result of Action

The primary result of ent-Thiamphenicol-d3’s action is a bacteriostatic effect . By inhibiting protein synthesis, the compound prevents bacterial cells from growing and reproducing . This can help to control bacterial infections by preventing the bacteria from spreading within the host organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ent-Thiamphenicol-d3. For example, certain bacterial species have developed resistance mechanisms against Thiamphenicol, such as enzymatic inactivation and efflux systems . Additionally, the presence of metal ions can potentially interact with Thiamphenicol and its derivatives, affecting their stability and activity

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for ent-Thiamphenicol-d3 involves the modification of the thiamphenicol molecule to incorporate three deuterium atoms into the structure.", "Starting Materials": [ "Thiamphenicol", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterated acetic acid (D3COOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Diethyl ether (C2H5)2O" ], "Reaction": [ "Thiamphenicol is dissolved in D2O and NaBH4 is added to reduce the carbonyl group to an alcohol.", "The resulting mixture is then treated with D3COOH and HCl to exchange the hydrogen atoms on the alcohol for deuterium atoms.", "The mixture is then basified with NaOH and extracted with CH3OH.", "The CH3OH extract is then dried and evaporated to yield the deuterated thiamphenicol.", "The deuterated thiamphenicol is then dissolved in C2H5)2O and treated with NaOH to form the ent-Thiamphenicol-d3." ] } | |

Número CAS |

1217723-41-5 |

Nombre del producto |

ent-Thiamphenicol-d3 |

Fórmula molecular |

C12H15Cl2NO5S |

Peso molecular |

359.232 |

Nombre IUPAC |

2,2-dichloro-N-[(2R,3R)-1,1,2-trideuterio-1,3-dihydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1/i6D2,9D |

Clave InChI |

OTVAEFIXJLOWRX-SFUNZEOWSA-N |

SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |

Sinónimos |

2,2-Dichloro-N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3; L-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-(methylsulfonyl)phenethyl]Acetamide-d3; Thiamphenicol Epimer-d3; Win 5063-3-d3; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)

![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)

![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)

![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)